(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone

Description

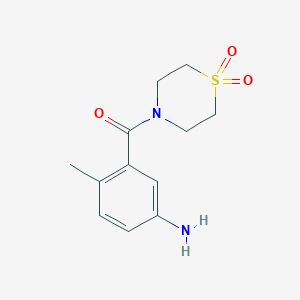

(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a thiomorpholine-1,1-dioxide derivative featuring a methanone bridge linked to a 5-amino-2-methylphenyl group. The thiomorpholine-1,1-dioxide moiety is a six-membered ring containing a sulfone group, which enhances metabolic stability and modulates electronic properties.

Key structural attributes:

Properties

IUPAC Name |

(5-amino-2-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-18(16,17)7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTJNCLLVBIAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)N2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Thiomorpholine

Thiomorpholine (a saturated six-membered ring containing one sulfur atom) is oxidized to its 1,1-dioxide form using hydrogen peroxide or meta-chloroperbenzoic acid. This step is critical for introducing the sulfone moiety, which enhances metabolic stability and target binding.

Generation of Thiomorpholine Dioxide Electrophiles

The oxidized thiomorpholine is converted into reactive intermediates such as sulfonyl chlorides or carbonyl derivatives. For instance, chlorosulfonic acid treatment of protected anilines yields sulfonyl chlorides, which react with amines to form sulfonamides.

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces the thiomorpholine dioxide moiety to the aromatic ring. Using 5-amino-2-methylbenzoyl chloride and 1,1-dioxidothiomorpholine in the presence of AlCl₃, the ketone bridge forms at the para position relative to the amino group. This method requires careful temperature control (0–5°C) to minimize side reactions.

Amide Coupling and Reduction

Alternative routes employ amide intermediates, which are subsequently reduced to ketones. For example, T3P®-mediated coupling of 5-amino-2-methylbenzoic acid with thiomorpholine dioxide sulfonamide forms an intermediate amide, followed by borane-mediated reduction to the methanone.

Post-Coupling Modifications

Deprotection of Amino Groups

Acid- or base-catalyzed hydrolysis removes protecting groups. Trifluoroacetyl-protected amines are deprotected using HCl in ethanol, restoring the free amino group without degrading the thiomorpholine dioxide.

Chemical Reactions Analysis

(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone: can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed:

Oxidation: Nitro derivatives, hydroxyl derivatives.

Reduction: Amines, alcohols.

Substitution: Nitrophenyl derivatives, halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules.

- Reagent in Organic Reactions : Utilized in various organic reactions due to its reactive functional groups.

Biology

- Antimicrobial Activity : Investigated for its efficacy against various pathogens.

- Anticancer Properties : Preliminary studies suggest potential in inducing apoptosis in cancer cells.

Medicine

- Drug Candidate : Explored for therapeutic applications due to its unique chemical structure, which may interact with biological macromolecules effectively.

Industry

- Advanced Materials Development : Used in creating materials with specific properties, such as polymers and coatings.

The biological activity of (5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone is primarily linked to its interaction with molecular targets:

- Antimicrobial Efficacy : Demonstrated significant inhibition against Acinetobacter baumannii and Pseudomonas aeruginosa.

- Induction of Apoptosis : Shown to induce cell death in various cancer cell lines through mitochondrial pathways.

Antimicrobial Efficacy Study

In a study evaluating antimicrobial properties, this compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL against A. baumannii. This effectiveness was attributed to its ability to inhibit bacterial gyrase and topoisomerase IV, essential for bacterial replication.

Cancer Cell Apoptosis Research

Research involving human cancer cell lines indicated that the compound could induce apoptosis with an IC50 value above 50 μM. The mechanism involved mitochondrial pathways that lead to programmed cell death.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (5-Amino-2-methylphenyl)methanone | Lacks dioxidothiomorpholino group | Reduced reactivity and activity |

| (5-Amino-2-methylphenyl)(1,1-dioxidooxazolidino)methanone | Contains oxazolidino group | Altered biological properties |

The presence of the dioxidothiomorpholino group enhances the compound's versatility in both chemical reactivity and biological activity.

Mechanism of Action

The mechanism by which (5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the specific biological system and the intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- Substituent position: The 5-amino-2-methylphenyl group (target compound) offers a para-amino and ortho-methyl configuration, which may enhance steric hindrance and hydrogen-bonding compared to the meta-amino derivative 14d .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated using fragment-based methods.

Key Observations :

Biological Activity

(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiomorpholine ring with a dioxido substituent and an amino group on the phenyl ring. Its molecular formula is , with a molecular weight of approximately 242.31 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The dioxido group enhances binding affinity to certain enzymes, potentially modulating their activity.

- Receptor Interaction : The amino group can form hydrogen bonds with receptor sites, influencing signal transduction pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Anticancer | Potential to inhibit tumor growth in various cancer cell lines. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine release. |

Antimicrobial Activity

A study demonstrated that this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations effective for inhibiting bacterial growth without significant cytotoxicity in human cell lines.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the downregulation of c-Myc expression and activation of apoptotic pathways. The IC50 values for these activities ranged from 2.43 μM to 10 μM, indicating potent efficacy.

Anti-inflammatory Effects

Research indicates that the compound may inhibit the production of pro-inflammatory cytokines in activated immune cells. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (3-Amino-4-fluorophenyl)(1,1-dioxidothiomorpholino)methanone | Fluorine substitution enhances lipophilicity | Strong antibacterial properties |

| (3-Amino-4-chlorophenyl)(1,1-dioxidothiomorpholino)methanone | Chlorine affects electronic properties | Moderate anticancer activity |

Q & A

Q. What are the established synthetic routes for (5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone, and how can reaction conditions be optimized?

Answer: The synthesis of methanone derivatives typically involves coupling aromatic amines with thiomorpholine dioxides via nucleophilic acyl substitution or transition metal-catalyzed reactions. For example:

- Step 1: React 5-amino-2-methylbenzoic acid derivatives with thiomorpholine 1,1-dioxide using coupling agents like EDCI/HOBt in anhydrous DMF .

- Step 2: Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (DMF, THF) to enhance yield. Monitor reaction progress via TLC or HPLC .

- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Key Considerations:

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the amine group.

- Characterize intermediates via FT-IR (C=O stretch ~1650 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.5–7.5 ppm) .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer: A multi-technique approach is essential:

- Purity Analysis:

- HPLC: Use a C18 column with UV detection (λ = 254 nm); retention time consistency indicates purity .

- Elemental Analysis: Compare experimental C, H, N, S values to theoretical calculations (deviation <0.4%) .

- Structural Confirmation:

- X-ray Crystallography: Resolve crystal structure to confirm bond angles and spatial arrangement (e.g., C=O bond length ~1.21 Å) .

- Mass Spectrometry: ESI-MS in positive ion mode to observe [M+H]⁺ peak matching molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Standardized Assays: Replicate studies using identical cell lines (e.g., HeLa for anticancer activity) and incubation times (24–48 hrs) .

- Stability Testing:

- Monitor compound degradation in PBS (pH 7.4) via HPLC over 24 hrs. Adjust buffer composition if decomposition >10% .

- Test metabolite formation using liver microsomes to rule out false-positive bioactivity .

- Dose-Response Curves: Establish EC₅₀ values across multiple concentrations (1 nM–100 µM) to validate potency thresholds .

Q. How can computational methods predict the solvent-dependent reactivity of this compound?

Answer: Density Functional Theory (DFT) simulations provide insights:

Q. What experimental designs are optimal for studying the electronic effects of the thiomorpholine 1,1-dioxide moiety?

Answer:

- Spectroscopic Probes:

- UV-Vis Spectroscopy: Monitor charge-transfer transitions (250–300 nm) to assess electron-withdrawing effects of the sulfone group .

- Cyclic Voltammetry: Measure oxidation potentials (E₁/₂) to quantify electron deficiency at the methanone carbonyl .

- Comparative Studies: Synthesize analogs (e.g., replacing thiomorpholine dioxide with morpholine) and compare Hammett σ values to quantify electronic contributions .

Q. How can researchers address solubility challenges in in vitro assays?

Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Surfactant Screening: Test polysorbate-80 or Cremophor EL at 0.01–0.1% w/v to stabilize colloidal dispersions .

- pH Adjustment: Ionize the amino group by preparing phosphate-buffered solutions (pH 6.5–7.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.